![molecular formula C18H30N2O2 B4534490 2-[1-(2-ethoxybenzyl)-4-isopropyl-2-piperazinyl]ethanol](/img/structure/B4534490.png)

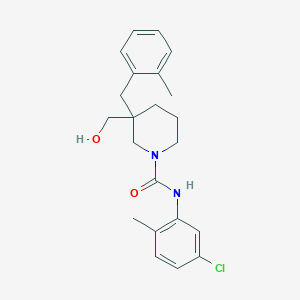

2-[1-(2-ethoxybenzyl)-4-isopropyl-2-piperazinyl]ethanol

Vue d'ensemble

Description

The compound "2-[1-(2-ethoxybenzyl)-4-isopropyl-2-piperazinyl]ethanol" falls into a class of chemicals often studied for their synthesis methods, molecular structures, chemical reactions, physical and chemical properties. Although direct studies on this compound are scarce, related research provides valuable insights into similar compounds' behaviors and characteristics.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions. For example, the preparation of a carbon-14 analog of a related compound, Quetiapine, was synthesized from [carboxy-14C]anthranilic acid in five steps, demonstrating the complexity and the careful planning required in organic synthesis (Saadatjoo et al., 2016).

Molecular Structure Analysis

Structural and spectroscopic studies, such as those conducted on 4,8-bis(2-Hydroxybenzyl)-cis-octahydro [1,4]-oxazino [3,2-b]-1,4-oxazine, utilize techniques like IR and 1H NMR, and X-ray crystallography to elucidate the molecular geometry and electronic structure of compounds, providing insights into their chemical behavior (Xie et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving specific functional groups or structural motifs can be indicative of a compound's reactivity. For example, the specific removal of o-methoxybenzyl protection by DDQ oxidation showcases how protecting groups can be selectively removed under mild conditions, a technique potentially applicable to the synthesis or modification of similar compounds (Oikawa et al., 1982).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. Studies like the three-component complex analysis of piperidine-ethanol provide data on how molecular interactions, such as hydrogen bonding, can influence these properties (Dega‐Szafran et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, define a compound's applications and handling. The synthesis and evaluation of new Schiff bases for antibacterial activities represent how chemical properties can be tailored for specific applications (Wen-jie, 2004).

Applications De Recherche Scientifique

Chemical Synthesis and Protection Strategies

Research highlights the importance of methoxybenzyl protecting groups in chemical synthesis. Oikawa, Yoshioka, and Yonemitsu (1982) demonstrated that methoxybenzyl protecting groups of alcohols could be efficiently removed with DDQ in neutral conditions, preserving other usual protecting groups and functional groups unchanged. This finding is crucial for selective deprotection in synthetic chemistry, providing a method to maintain the integrity of sensitive functional groups during complex synthetic sequences (Y. Oikawa, T. Yoshioka, O. Yonemitsu, 1982).

Novel Compounds and Antimicrobial Activity

Patel, Agravat, and Shaikh (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, including those prepared in 2-ethoxy ethanol. They discovered that these compounds exhibit variable and modest activity against bacteria and fungi, highlighting the potential for developing new antimicrobial agents based on modifications of the 2-ethoxybenzyl structure (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Pharmacological Potentials

Research by Nakamura et al. (1979) into dl-erythro-1-phenyl-2-(o-chlorophenyl)-2-[4-(p-methoxybenzyl)-1-piperazinyl] ethanol dihydrochloride showed significant analgesic activity in experimental animals without significant morphine-like physical dependence liability. This study opens avenues for developing new analgesic compounds with reduced risk of addiction, based on structural analogs of 2-[1-(2-ethoxybenzyl)-4-isopropyl-2-piperazinyl]ethanol (H. Nakamura, K. Ishii, Y. Yokoyama, S. Motoyoshi, C. Imazu, M. Shimizu, 1979).

Catalytic and Green Chemistry Applications

Mahale et al. (2008) reported a green process for synthesizing 11-{4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}dibenzo[b,f][1,4]thiazepine, showcasing an environmentally friendly approach to compound synthesis that involves reactions with high conversion rates and without impurities. This study indicates the potential for using similar structures in green chemistry processes, aiming for high efficiency and low environmental impact (G. Mahale, Ashok Kumar, Dharmendra Singh, A. V. Ramaswamy, S. Waghmode, 2008).

Advanced Materials and Polymer Science

The synthesis and application of novel protecting groups and their potential in materials science are demonstrated by Spjut, Qian, and Elofsson (2010). They explored the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl group for hydroxyl protection, proving its utility in the synthesis of complex molecules for materials science, including those relevant to carbohydrate chemistry. This approach offers a new avenue for the development of advanced materials through selective protection strategies (S. Spjut, W. Qian, M. Elofsson, 2010).

Propriétés

IUPAC Name |

2-[1-[(2-ethoxyphenyl)methyl]-4-propan-2-ylpiperazin-2-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O2/c1-4-22-18-8-6-5-7-16(18)13-20-11-10-19(15(2)3)14-17(20)9-12-21/h5-8,15,17,21H,4,9-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVWPYNHGBKQCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CN2CCN(CC2CCO)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-(2-thienylmethyl)propanamide](/img/structure/B4534413.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4534425.png)

![(5-{[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-2-furyl)methanol](/img/structure/B4534429.png)

![methyl (2S,4S)-4-{[(5-chloro-2-thienyl)sulfonyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B4534434.png)

![5-(1,3-benzodioxol-5-ylcarbonyl)-3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4534439.png)

![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4534440.png)

![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-1-(2-furyl)-2-oxoethanone](/img/structure/B4534447.png)

![3-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B4534457.png)

![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine](/img/structure/B4534463.png)

![2-methoxy-3-({4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B4534471.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B4534478.png)

![methyl N-({2-[(8-quinolinyloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate](/img/structure/B4534493.png)

![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-5-methoxy-3-methyl-1H-indole-2-carboxamide](/img/structure/B4534500.png)